molecular formula C15H22N2O4S B2609570 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1234999-37-1

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2609570
CAS RN: 1234999-37-1
M. Wt: 326.41
InChI Key: RLQCMVRULITHCB-UHFFFAOYSA-N
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Description

This compound is a selective serotonin 2A receptor inverse agonist . It is also known as 2-甲氧基-4- (4-甲基哌嗪-1-基)苯胺 .


Synthesis Analysis

The synthesis of similar compounds involves reacting with certain reagents under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination . More detailed information, including 1H, 13C NMR, FTIR, and TOF mass-spectra, can be found online .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, FTIR, and TOF mass-spectra .


Chemical Reactions Analysis

The compound has been involved in the synthesis of a series of 1,3,5-triazine derivatives . More detailed information about its chemical reactions can be found in the referenced literature .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound, including spectroscopic data, can be found online .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Antiviral Applications

Piperidine derivatives have shown potential in antiviral applications . While specific research on “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” in this context is not available, it’s possible that it could have similar properties.

Anti-inflammatory Applications

Indole derivatives, which are structurally similar to piperidine derivatives, have demonstrated anti-inflammatory and analgesic activities . It’s plausible that “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” could have similar applications.

Anticancer Applications

Indole derivatives have also shown potential in anticancer applications . Given the structural similarities, “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” might also have potential in this area.

Antioxidant Applications

Indole derivatives have demonstrated antioxidant properties . It’s possible that “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” could have similar applications.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . Given the structural similarities, “2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” might also have potential in this area.

Mechanism of Action

As a selective serotonin 2A receptor inverse agonist, this compound likely interacts with serotonin receptors in the brain .

Safety and Hazards

The safety and hazards of similar compounds can be found in their respective Safety Data Sheets .

properties

IUPAC Name

2-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCMVRULITHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

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